molecular formula C5H4ClF4NO B13072797 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

Cat. No.: B13072797
M. Wt: 205.54 g/mol
InChI Key: GUQBRSURUHKJBB-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated organic compound with the molecular formula C₅H₆ClF₄NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of four fluorine atoms and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as sulfur tetrafluoride (SF₄) or tetrafluoromethane (CF₄) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

    Amides, esters, and thioesters: from substitution reactions.

    3,3,4,4-Tetrafluoropyrrolidine: from reduction reactions.

    3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid: from oxidation reactions.

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby regulating blood glucose levels . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is unique due to the presence of both fluorine atoms and a reactive carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Properties

Molecular Formula

C5H4ClF4NO

Molecular Weight

205.54 g/mol

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C5H4ClF4NO/c6-3(12)11-1-4(7,8)5(9,10)2-11/h1-2H2

InChI Key

GUQBRSURUHKJBB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)Cl)(F)F)(F)F

Origin of Product

United States

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